

# 6-Nitro-2,1-benzoxazole CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Nitro-2,1-benzoxazole

Cat. No.: B095430

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## An In-Depth Technical Guide to 6-Nitro-2,1-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

### Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-nitro-2,1-benzoxazole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, molecular structure, synthesis, spectroscopic characterization, and key reactivity, offering field-proven insights and detailed protocols for laboratory professionals.

### Introduction and Isomeric Distinction

**6-Nitro-2,1-benzoxazole**, also known by its systematic IUPAC name 6-nitro-1,2-benzoxazole or as 6-nitro-1,2-benzisoxazole, is an aromatic heterocyclic compound. Its structure features a benzene ring fused to an isoxazole ring, with a nitro group substituted at the 6-position.

It is crucial to distinguish **6-nitro-2,1-benzoxazole** from its isomer, 6-nitro-1,3-benzoxazole. These isomers, while both containing a nitro-substituted benzoxazole core, differ in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. This seemingly subtle difference in structure can lead to significant variations in their chemical and biological properties.

**Table 1: Isomeric Differentiation**

Property	6-Nitro-2,1-benzoxazole (6-Nitro-1,2-benzisoxazole)	6-Nitro-1,3-benzoxazole
CAS Number	39835-08-0[1]	17200-30-5
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub> [1]	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	164.12 g/mol [1]	164.12 g/mol
Structure	Benzene ring fused to a 1,2-oxazole ring	Benzene ring fused to a 1,3-oxazole ring

This guide will focus specifically on **6-nitro-2,1-benzoxazole** (CAS: 39835-08-0).

## Molecular Structure and Identification

The molecular structure of **6-nitro-2,1-benzoxazole** is characterized by the planar, fused ring system. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the aromatic system, impacting its reactivity and spectroscopic properties.

Key Identifiers:

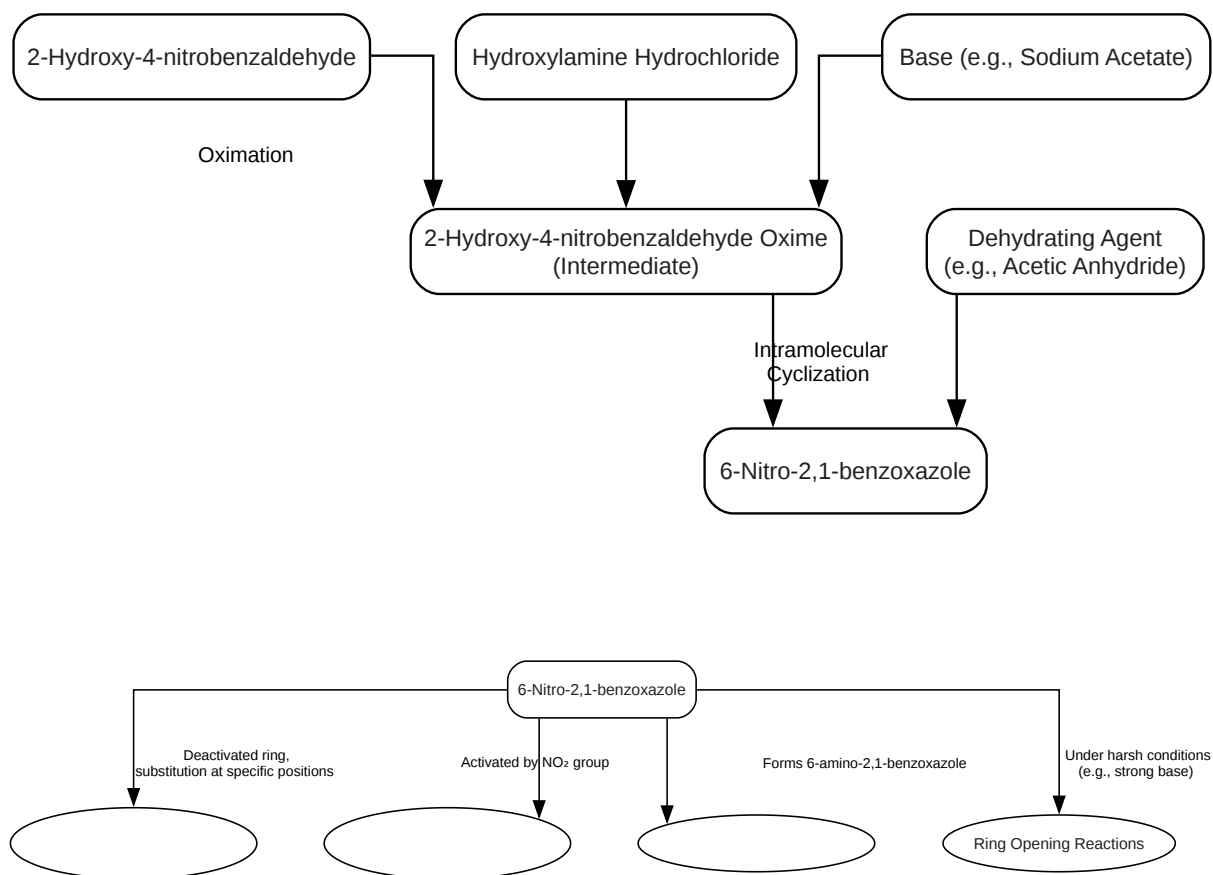
- IUPAC Name: 6-nitro-1,2-benzoxazole[1]
- Synonyms: 6-Nitro-1,2-benzisoxazole, 6-Nitrobenzo[d]isoxazole[1]
- CAS Number: 39835-08-0[1]
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>N<sub>2</sub>O<sub>3</sub>[1]
- Molecular Weight: 164.12 g/mol [1]
- InChI: InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H[1]
- SMILES: C1=CC2=C(C=C1--INVALID-LINK--[O-])ON=C2

## Synthesis of 6-Nitro-2,1-benzoxazole

The synthesis of the 1,2-benzisoxazole core can be achieved through several established methods, primarily involving the formation of the N-O bond or the C-O bond of the isoxazole ring[2]. A common and effective strategy for synthesizing **6-nitro-2,1-benzoxazole** involves the cyclization of an appropriately substituted salicylaldehyde derivative.

### Conceptual Synthetic Workflow

The synthesis initiates from a commercially available or synthesized substituted benzaldehyde, which is then converted to an oxime. Subsequent intramolecular cyclization yields the desired benzisoxazole ring system.



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## References

- 1. 6-Nitrobenzo[D]isoxazole | C<sub>7</sub>H<sub>4</sub>N<sub>2</sub>O<sub>3</sub> | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- To cite this document: BenchChem. [6-Nitro-2,1-benzoxazole CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095430#6-nitro-2-1-benzoxazole-cas-number-and-molecular-structure]

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